

# structural characterization of chlorinated phenyl triazole compounds

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## Compound of Interest

Compound Name: *[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol*

CAS No.: 1353878-01-9

Cat. No.: B1530411

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## Definitive Structural Elucidation of Chlorinated Phenyl Triazoles

### Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Chlorinated phenyl triazoles (e.g., Tebuconazole, Epoxiconazole) represent a cornerstone class of sterol demethylation inhibitors (DMIs) used extensively in agriculture and pharmaceutical development. Their efficacy hinges on a precise pharmacophore: a 1,2,4-triazole ring coordinated to the heme iron of fungal CYP51, linked to a lipophilic chlorinated phenyl moiety.

However, the synthesis of these compounds presents a critical structural challenge: Regioisomerism (N1 vs. N2 alkylation) and Stereoisomerism (chiral centers). An N2-alkylated impurity or the wrong enantiomer can reduce biological potency by orders of magnitude or introduce off-target toxicity.

This guide moves beyond basic identification, establishing a self-validating analytical workflow to definitively characterize these molecules.

## Phase I: The Chlorine Signature (Mass Spectrometry)

Before assessing connectivity, we must validate the elemental composition. In chlorinated compounds, the mass spectrum provides a probabilistic fingerprint that is impossible to fake.

### The Isotopic Causality

Chlorine exists naturally as

(75.78%) and

(24.22%). This ~3:1 ratio creates distinct "isotope clusters" in the molecular ion region (

).

- Single Chlorine (

): The molecular ion (

) and the isotope peak (

) appear in a 3:1 intensity ratio.<sup>[1][2][3]</sup>

- Double Chlorine (

): The probability distribution follows the expansion of

, resulting in an

ratio of 9:6:1.<sup>[3]</sup>

### Data Interpretation Table: Isotope Clusters

# of Cl Atoms	Peak Pattern ( )	Relative Intensity Ratio	Diagnostic Value
1 (Mono)	,	100 : 32 (approx 3:1)	Confirms mono-substitution (e.g., Epoxiconazole intermediate)
2 (Di)	, ,	100 : 65 : 10 (9:6:1)	Confirms 2,4-dichlorophenyl moiety (e.g., Propiconazole)
3 (Tri)	, , ,	100 : 98 : 32 : 3	Rare in this class, but distinct "comb" pattern



*Critical Check: If your MS data shows a single*

peak without the

satellite, you have lost the chlorine (dehalogenation impurity) or synthesized the wrong scaffold.

## Phase II: Connectivity & Regioisomerism (NMR)

The reaction of 1,2,4-triazole with an alkyl halide often yields a mixture of N1-alkyl (desired, thermodynamically stable) and N2-alkyl (kinetic impurity) isomers.

### The <sup>1</sup>H NMR Logic

The 1,2,4-triazole ring protons (

and

) are the primary sensors for regioisomerism.

- N1-Substitution (Asymmetric): The triazole ring is asymmetric.

and

are in magnetically distinct environments.

- Result: Two distinct singlets in the aromatic region (

7.9 – 8.5 ppm).

- : The difference between

and

is typically significant (

ppm).

- N4-Substitution (Symmetric): The molecule possesses a plane of symmetry through the N4-C substituent axis.

- Result:

and

are chemically equivalent, appearing as a single signal (integrating to 2H).

- N2-Substitution (Asymmetric): Similar to N1, but the chemical shift pattern changes due to the proximity of the lone pair to the alkyl group. Validating N1 vs. N2 requires 2D NOESY.

## Protocol: NOESY Confirmation of Regiochemistry

Objective: Prove the alkyl chain is attached to N1 by observing a Through-Space correlation (NOE) between the triazole

proton and the

-protons of the alkyl chain.

### Step-by-Step Methodology:

- Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-d<sub>6</sub>. (Chloroform-d can cause peak overlap in triazoles; DMSO separates them).
- Acquisition: Run a standard <sup>1</sup>H spectrum (16 scans) to locate  
,  
, and Alkyl-  
.
- 2D NOESY Setup:
  - Mixing time ( ): 300–500 ms (optimized for medium-sized molecules).
  - Scans: 8–16 per increment.
- Analysis:
  - N1-Isomer: Strong Cross-peak between Triazole-H5 and Alkyl-  
-CH. Weak/No cross-peak for Triazole-H3.
  - N2-Isomer: If N2 substituted, the steric environment changes, often showing different NOE patterns or chemical shift inversion.

## Phase III: Stereochemical Analysis (Chiral HPLC & XRD)

Most triazole fungicides have at least one chiral center.<sup>[4]</sup> The enantiomers often exhibit different fungicidal activities.

### Method A: Single Crystal X-Ray Diffraction (XRD)

The Absolute Truth. XRD provides the absolute configuration (

or

) without reference standards.

- Requirement: A single crystal of suitable size ( mm).
- Space Group: Chlorinated phenyl triazoles frequently crystallize in monoclinic space groups like P21/n or P21/c.
- Anomalous Dispersion: The presence of Chlorine (heavy atom) allows for determination of absolute structure using the Flack parameter.

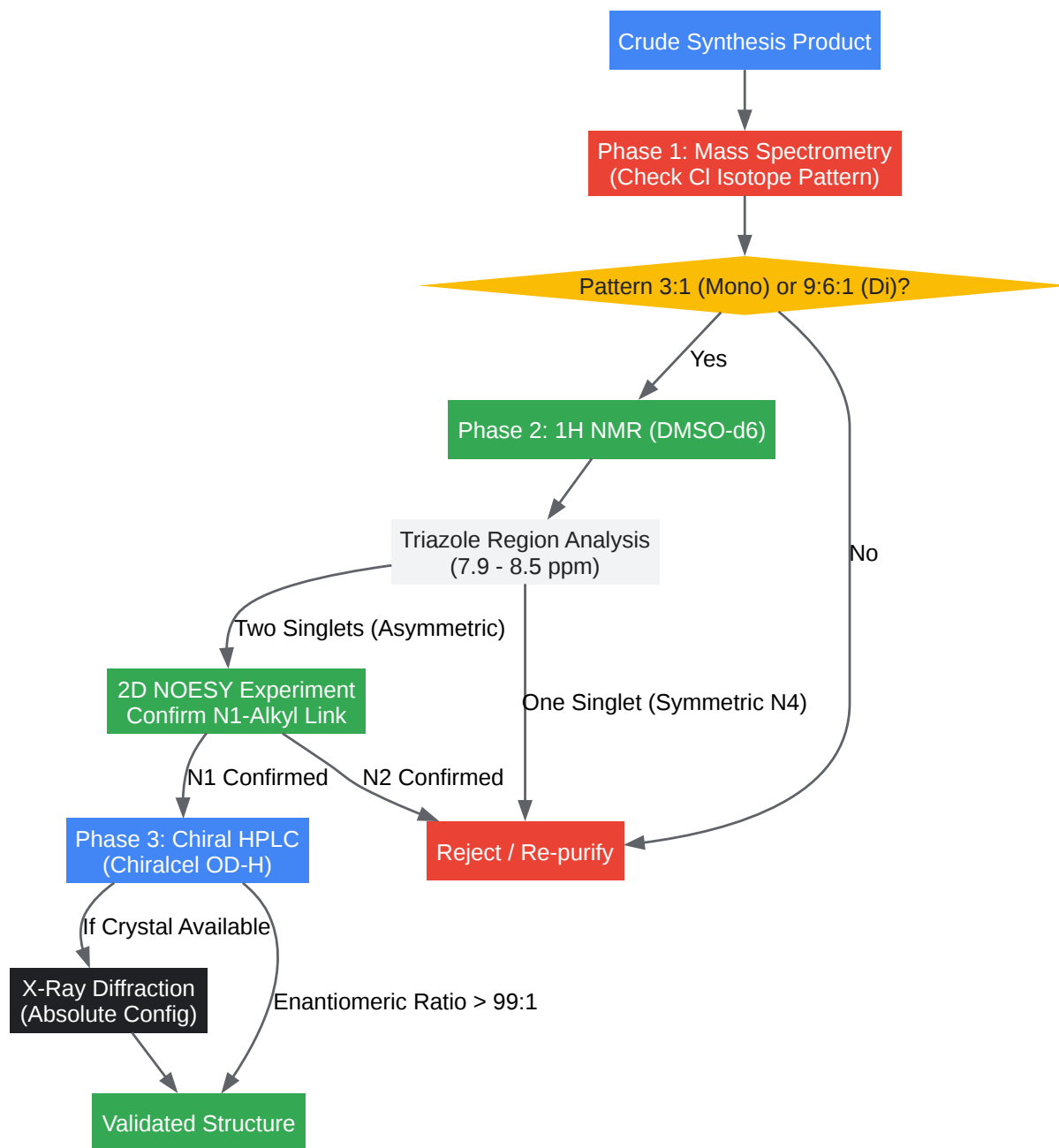
## Method B: Chiral HPLC Separation

The Routine Quantifier.

Validated Protocol for Enantioseparation:

- Column: Polysaccharide-based stationary phases are superior.
  - Primary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
  - Secondary Choice: Chiralpak IA (Immobilized version, more solvent robust).
- Mobile Phase: Normal Phase is standard.
  - n-Hexane : Isopropanol (90:10 v/v) or n-Hexane : Ethanol (95:5 v/v).
- Conditions:
  - Flow Rate: 0.5 – 1.0 mL/min.
  - Temperature: 25°C.
  - Detection: UV at 220 nm (Triazole absorption max).

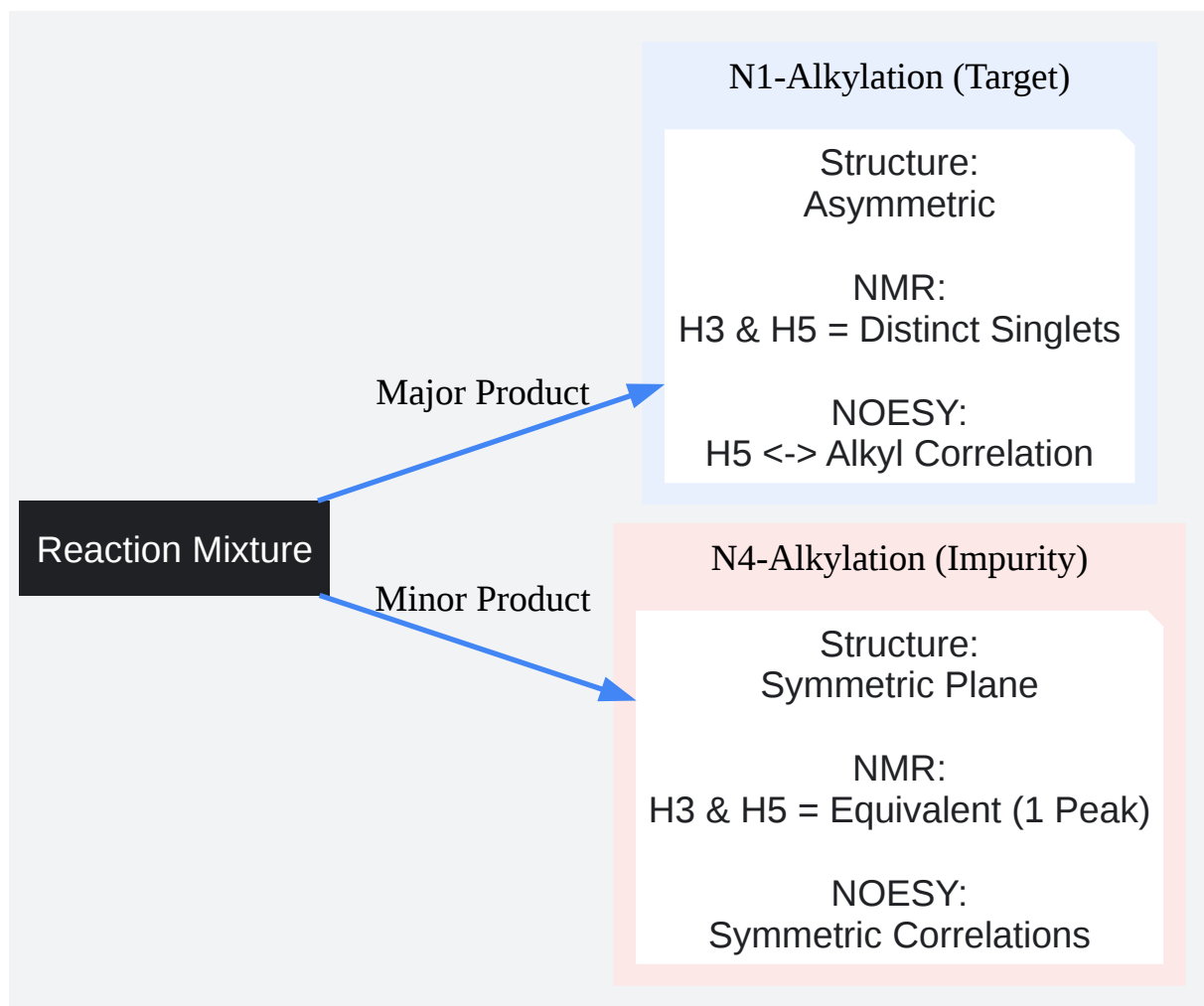
## Visualization: The Characterization Workflow



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Figure 1: Integrated workflow for the structural validation of chlorinated triazoles, filtering out regioisomers and impurities.

## Visualization: Distinguishing Regioisomers



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Figure 2: Spectroscopic logic for distinguishing the bioactive N1-isomer from the symmetric N4-isomer.

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